3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL
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Overview
Description
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is a chemical compound with a unique structure that includes an imidazole ring substituted with a cyanoethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL typically involves the reaction of imidazole with 2-bromoacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanoethyl group on the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 2-Cyanoethylhydrazine
- 3-aryl-1-(2-cyanoethyl)-4-formylpyrazoles
Comparison: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is unique due to the presence of both a cyanoethyl group and an amino group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole has an additional ethyl and methyl group, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C6H8N4 |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(4-aminoimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1,3,8H2 |
InChI Key |
HZURCZYYVNESLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCC#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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